

Stability of Cephapirin Benzathine under different storage conditions

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Stability of Cephapirin Benzathine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin benzathine is a first-generation cephalosporin antibiotic used in veterinary medicine. As a long-acting formulation, its stability under various storage conditions is a critical factor in ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of **cephapirin benzathine**, drawing from available scientific literature. It covers recommended storage conditions, analytical methodologies for stability assessment, and known degradation pathways.

Data Presentation: Stability of Cephapirin Benzathine and Related Compounds

Quantitative stability data for **cephapirin benzathine** is limited in publicly available literature. However, data for cephapirin and its sodium salt provide valuable insights into the molecule's intrinsic stability. The following tables summarize the available storage recommendations and stability data.

Table 1: Recommended Storage Conditions for Cephapirin Benzathine



Form	Storage Temperature	Duration	
Powder	-20°C	> 3 years[1][2]	
Stock Solutions (in DMSO)	-80°C	> 1 year[1][2]	
-20°C	1 month[2]		
4°C	> 1 week[1]		
Intramammary Infusion	At or below 25°C (77°F)	As per manufacturer's expiration date[3]	

Note: Avoid repeated freeze-thaw cycles for stock solutions.[1][2] It is recommended to aliquot the product.[1][2]

Table 2: Stability of Cephapirin Solutions under Laboratory Conditions

Analyte	Storage Condition	Duration	Solvent System	Recovery (%)	Analytical Method	Referenc e
Cephapirin	Ambient (25 ± 5°C)	48 hours	Water/Acet onitrile with 0.15% Formic Acid	Data not explicitly provided, but method deemed suitable for stability studies.	UPLC- MS/MS	[4]
Cephapirin	Refrigerate d (2–8°C)	48 hours	Water/Acet onitrile with 0.15% Formic Acid	Data not explicitly provided, but method deemed suitable for stability studies.	UPLC- MS/MS	[4]



Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of **cephapirin benzathine**. The following protocol is based on a validated UPLC-MS/MS method for the quantification of cephapirin.[1][4]

Protocol: Stability-Indicating UPLC-MS/MS Method for Cephapirin

- 1. Instrumentation:
- Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).
- 2. Chromatographic Conditions:
- Column: XBridge C18, 100 mm x 4.6 mm, 3.5 μm particle size.[1][4]
- Mobile Phase A: 0.15% Formic Acid in Water.[1][4]
- Mobile Phase B: Acetonitrile.[1][4]
- Flow Rate: 0.6 mL/min.[1][4]
- Column Temperature: 40°C.[1][4]
- Injection Volume: 50 μL.
- Gradient Program: A gradient elution program should be optimized to ensure adequate separation of cephapirin from its degradation products.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions for Cephapirin:
 - Quantification: m/z 424.0 > 292.0



Qualification: m/z 424.0 > 320.0

4. Sample Preparation:

- Forced Degradation Samples: Subject **cephapirin benzathine** to various stress conditions (e.g., acid, base, oxidation, heat, and light). Neutralize the samples if necessary and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a suitable concentration for analysis.
- Stability Samples: Store **cephapirin benzathine** under the desired storage conditions. At each time point, withdraw a sample and prepare it for analysis by dissolving and diluting it in a suitable solvent.

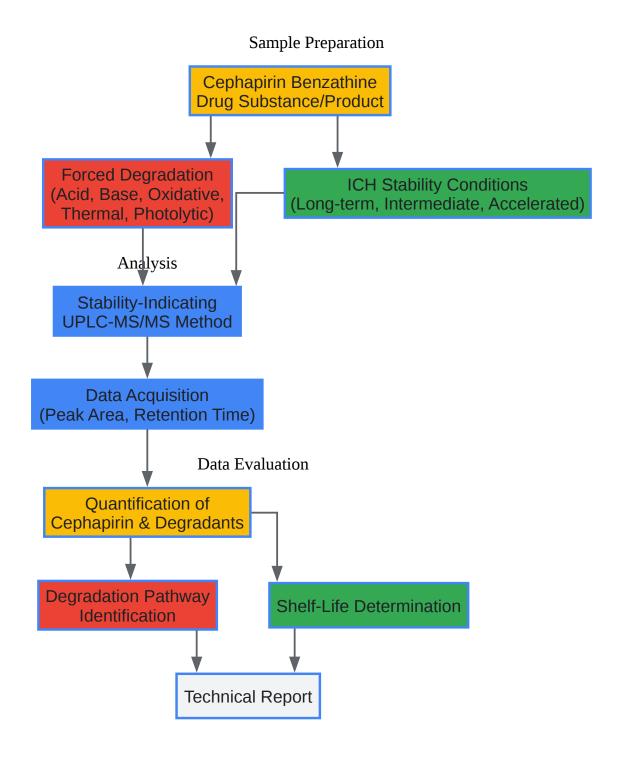
5. Validation Parameters:

• The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Mandatory Visualization Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of **cephapirin benzathine**.





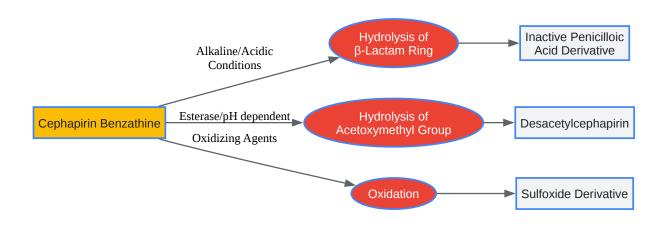
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Caption: Workflow for **Cephapirin Benzathine** Stability Study.



Potential Degradation Pathway of Cephapirin

Based on the known degradation of cephalosporins and studies on cephapirin, the primary degradation pathway involves the hydrolysis of the β -lactam ring. Other potential degradation routes include hydrolysis of the acetoxymethyl side chain and epimerization. The following diagram illustrates these potential pathways.



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Caption: Potential Degradation Pathways for Cephapirin.

Discussion of Stability Factors Hydrolytic Stability

Cephalosporins are susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. The β -lactam ring is the most reactive site, and its cleavage leads to a loss of antibacterial activity. Studies on cephapirin have shown that it degrades immediately and completely in an alkaline environment. A slight instability was also observed at elevated temperatures.

Oxidative Stability

The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives. These oxidized products may have reduced or no antimicrobial activity.



Thermal Stability

As a solid, **cephapirin benzathine** is relatively stable, with a recommended storage temperature of -20°C for long-term storage.[1][2] However, in solution and at elevated temperatures, degradation can be accelerated. The intramammary infusion product is recommended to be stored at or below 25°C and to avoid excessive heat.[3]

Photostability

While specific photostability studies on **cephapirin benzathine** are not readily available, many pharmaceuticals are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, it is prudent to protect **cephapirin benzathine** from light during storage and handling.

Conclusion

The stability of **cephapirin benzathine** is a critical attribute that influences its quality, safety, and efficacy. While comprehensive quantitative stability data for the benzathine salt under various storage conditions are not extensively documented in public literature, the available information on cephapirin and its sodium salt, combined with the general knowledge of cephalosporin chemistry, provides a solid foundation for its handling and storage. The provided analytical methodology offers a robust approach for stability testing. Further research into the specific degradation kinetics and pathways of **cephapirin benzathine** would be beneficial for optimizing its formulation and storage, thereby ensuring its effectiveness as a veterinary therapeutic agent.

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